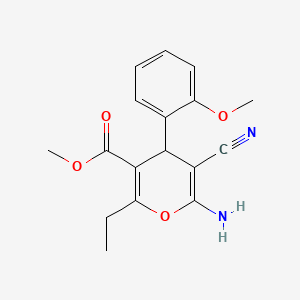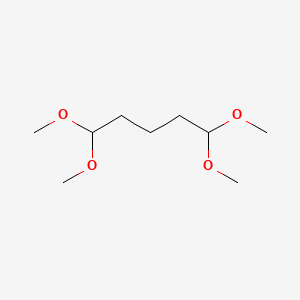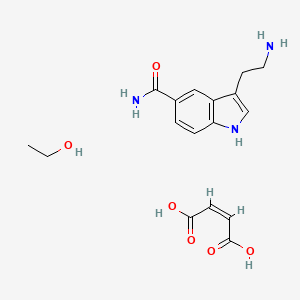
2,2-Dimethylpropyl N-furan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl N-furan-2-ylcarbamate is a chemical compound with the molecular formula C10H15NO3. It is known for its unique structure, which includes a furan ring and a carbamate group. This compound is used primarily in research and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl N-furan-2-ylcarbamate typically involves the reaction of 2,2-dimethylpropanol with furan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropyl N-furan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted carbamates with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl N-furan-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropyl N-furan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
- 2,2-Dimethylpropyl N-furan-3-ylcarbamate
Comparison
2,2-Dimethylpropyl N-furan-2-ylcarbamate is unique due to its specific structure, which includes a furan ring at the 2-position. This structural feature distinguishes it from similar compounds, affecting its reactivity and applications. For example, the presence of the furan ring at different positions (e.g., 3-position) can lead to variations in chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-methylbutan-2-yl N-(furan-2-yl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-4-10(2,3)14-9(12)11-8-6-5-7-13-8/h5-7H,4H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
QGOMMIHEYXMOTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OC(=O)NC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
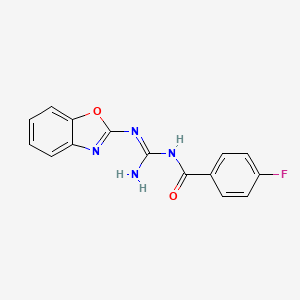
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
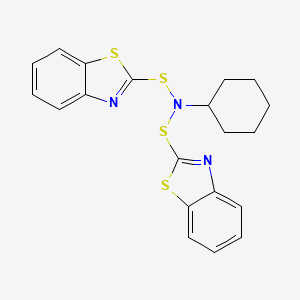
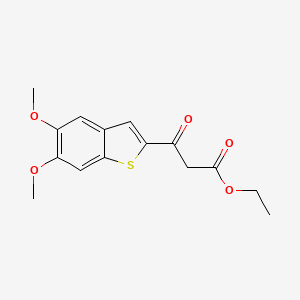
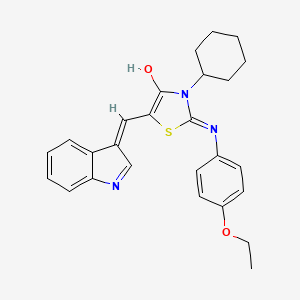

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)
![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)

![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
